molecular formula C12H14ClNO4 B8505143 Diethyl 2-(2-chloropyridin-4-yl)malonate

Diethyl 2-(2-chloropyridin-4-yl)malonate

Cat. No. B8505143
M. Wt: 271.69 g/mol
InChI Key: KUBRLHDASKAMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518948B2

Procedure details

A solution of diethyl 2-(2-chloropyridin-4-yl)malonate (1.30 g, 4.79 mmol) in conc. HCl (15 ml) was refluxed for 18 h. The reaction mixture was cooled to room temperature, concentrated and co-distilled with toluene (2×20 ml) to afford the crude product. Purification by triturating with diethyl ether afforded 500 mg (57%) of 2-(2-chloropyridin-4-yl)acetic acid as a white solid.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH:8](C(OCC)=O)[C:9]([O:11]CC)=[O:10])[CH:5]=[CH:4][N:3]=1>Cl>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(C(=O)OCC)C(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by triturating with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.